molecular formula C14H12N4O3S2 B2547600 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1235650-28-8

2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2547600
CAS No.: 1235650-28-8
M. Wt: 348.4
InChI Key: MZAXHFOADAFSHF-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S2 and its molecular weight is 348.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activities

A study focused on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, which include compounds with structural similarities to 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide. These compounds were tested for their anticonvulsant activities, particularly against maximal electroshock-induced seizures in mice. The research highlighted that certain derivatives, including those with furan and thiazole moieties, exhibited outstanding protection against seizures, with efficacy comparable to phenytoin (Kohn et al., 1993).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor potentials of compounds containing thiazole and furan moieties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were assessed as insecticidal agents against the cotton leafworm and exhibited significant activity (Fadda et al., 2017). Another study synthesized novel thiazole derivatives that were tested for anti-bacterial and anti-fungal activities, demonstrating significant effects against various microorganisms (Saravanan et al., 2010).

Metabolic Studies

Research on the metabolism of acetamidothiazoles in rats revealed the formation of various metabolites, offering insights into the biotransformation and potential biological effects of thiazole-containing compounds (Chatfield & Hunter, 1973).

Antibacterial and Antifungal Evaluation

A study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing arylthiazole moieties highlighted their potential against Xanthomonas strains and their effectiveness in causing cell membrane rupture, indicating a promising avenue for the development of antibacterial agents (Lu et al., 2020).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes have been conducted to explore their potential applications in electronic and photonic devices. The study reported on the synthesis of thiazole-containing monomers and their polymerization, demonstrating their utility in creating materials with desirable optical and electronic properties (Camurlu & Guven, 2015).

Mechanism of Action

Thiazole-based molecules can interact with biological systems in various ways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors . For example, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAXHFOADAFSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.